

Tetradecanedioic Acid: A Potential Modulator of Metabolic Disorders

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Compound of Interest

Compound Name: *Tetradecanedioate*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. These conditions are characterized by complex dysregulations in glucose and lipid metabolism. Long-chain dicarboxylic acids (DCAs), such as tetradecanedioic acid (TDA), are endogenous metabolites that have emerged as potential therapeutic agents in the context of these disorders. TDA is a 14-carbon, straight-chain dicarboxylic acid formed through the ω -oxidation of fatty acids.^{[1][2][3]} This pathway becomes particularly active when the primary mitochondrial β -oxidation pathway is overwhelmed or impaired, a common feature in metabolic diseases.^{[4][5][6][7][8]} This technical guide provides a comprehensive overview of the current understanding of TDA and its role in metabolic disorders, with a focus on quantitative data, experimental protocols, and key signaling pathways. While direct *in vivo* quantitative data for TDA is limited, this guide draws upon studies of structurally similar DCAs, such as dodecanedioic acid (DC12), and related lipid-modulating compounds to infer the potential therapeutic effects of TDA.

Quantitative Data on the Effects of Dicarboxylic Acids in Metabolic Disorders

The following tables summarize the quantitative effects of dicarboxylic acids and related compounds on key metabolic parameters in animal models and human studies. These data highlight their potential to improve glucose homeostasis, reduce adiposity, and ameliorate dyslipidemia.

Table 1: Effects of Dodecanedioic Acid (DC12) on a Rat Model of Diet-Induced Obesity and Metabolic Associated Steatohepatitis (MASH)

(Data extracted from a study where rats were fed a high-fat diet (HFD) with or without DC12 supplementation at 100 mg/kg/day for 8 weeks)

Parameter	HFD Control Group (Mean ± SEM)	HFD + DC12 Group (Mean ± SEM)	Percentage Change	p-value
Body Weight Gain (g)	250 ± 15	170 ± 10	-32%	<0.001
Liver Weight (g)	20 ± 1.5	12 ± 1.0	-40%	<0.001
Visceral Adipose Tissue (g)	30 ± 2.0	18 ± 1.5	-40%	<0.001
Fasting Blood Glucose (mg/dL)	130 ± 8	100 ± 5	-23%	<0.01
Fasting Plasma Insulin (ng/mL)	2.5 ± 0.3	1.5 ± 0.2	-40%	<0.01
HOMA-IR	8.2 ± 0.8	3.8 ± 0.5	-54%	<0.001

Table 2: Effects of Dodecanedioic Acid (DC12) Infusion on Plasma Metabolites in Patients with Type 2 Diabetes

(Data from a study involving a 195-minute intravenous infusion of 46.6 mmol of DC12)

Parameter	Basal Level (Mean \pm SEM)	End of Infusion (Mean \pm SEM)	Percentage Change	p-value
Plasma Glucose (mM)	7.8 \pm 0.6	5.4 \pm 0.8	-30.8%	<0.05
Plasma Lactate (mM)	3.5 \pm 0.2	1.5 \pm 0.1	-57.1%	<0.001
Blood Pyruvate (μ M)	26.0 \pm 11.6	99.5 \pm 14.9	+282.7%	<0.01

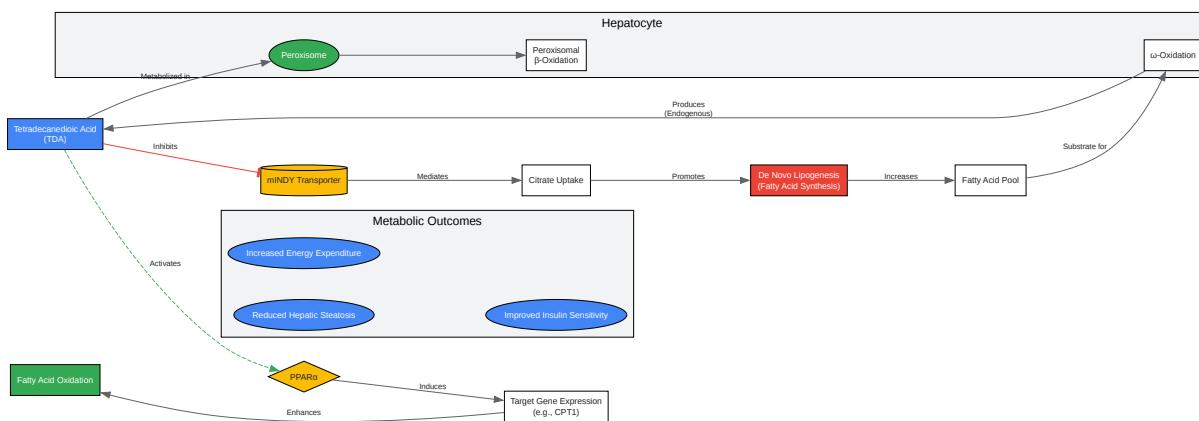
Table 3: Effects of Tetradecylthioacetic Acid (TTA) on Plasma Lipids in Rats

(Data from a long-term study comparing TTA-treated rats to controls)

Parameter	Control Group	TTA-Treated Group	Percentage Change
Plasma Triacylglycerol	Baseline	Reduced	Significant Reduction
VLDL-Triacylglycerol	Baseline	Reduced by 56%	-56%
Plasma Cholesterol	Baseline	Reduced	Significant Reduction
LDL-Cholesterol	Baseline	Reduced	Significant Reduction
HDL-Cholesterol	Baseline	Reduced	Significant Reduction

Key Signaling Pathways and Mechanisms of Action

The metabolic benefits of TDA and related dicarboxylic acids are thought to be mediated through multiple signaling pathways. A key mechanism involves the regulation of cellular energy and lipid metabolism.



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Caption: Proposed signaling pathways for TDA in metabolic regulation.

One proposed mechanism, based on studies of DC12, involves the inhibition of the mammalian INDY (I'm Not Dead Yet) transporter (mINDY), a plasma membrane citrate transporter. By inhibiting mINDY, DC12 reduces the uptake of citrate into hepatocytes.^{[7][9]} As citrate is a key substrate for de novo lipogenesis, this leads to a reduction in fatty acid synthesis and subsequent hepatic steatosis.

Additionally, TDA and other long-chain DCAs are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α .[\[10\]](#)[\[11\]](#) Activation of PPAR α leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the breakdown of fatty acids and increasing energy expenditure.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tetradecanedioic acid and its effects on metabolic disorders.

Animal Model of Diet-Induced Obesity and MASH

This protocol is adapted from studies using dodecanedioic acid (DC12) to prevent and reverse metabolic syndrome in rodents.[\[7\]](#)[\[9\]](#)[\[12\]](#)

- Animal Strain: Male Wistar rats or C57BL/6J mice are commonly used.
- Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Diet:
 - Control Group: Fed a standard chow diet.
 - High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories from fat, typically lard or palm oil.
- TDA Administration: TDA is administered in the drinking water or mixed into the HFD at a specified dose (e.g., 100 mg/kg/day).
- Study Duration:
 - Prevention Model: HFD and TDA are administered concurrently for 8-12 weeks.
 - Reversal Model: Animals are first fed an HFD for 12-16 weeks to induce obesity and MASH, followed by the introduction of TDA for an additional 4-6 weeks.

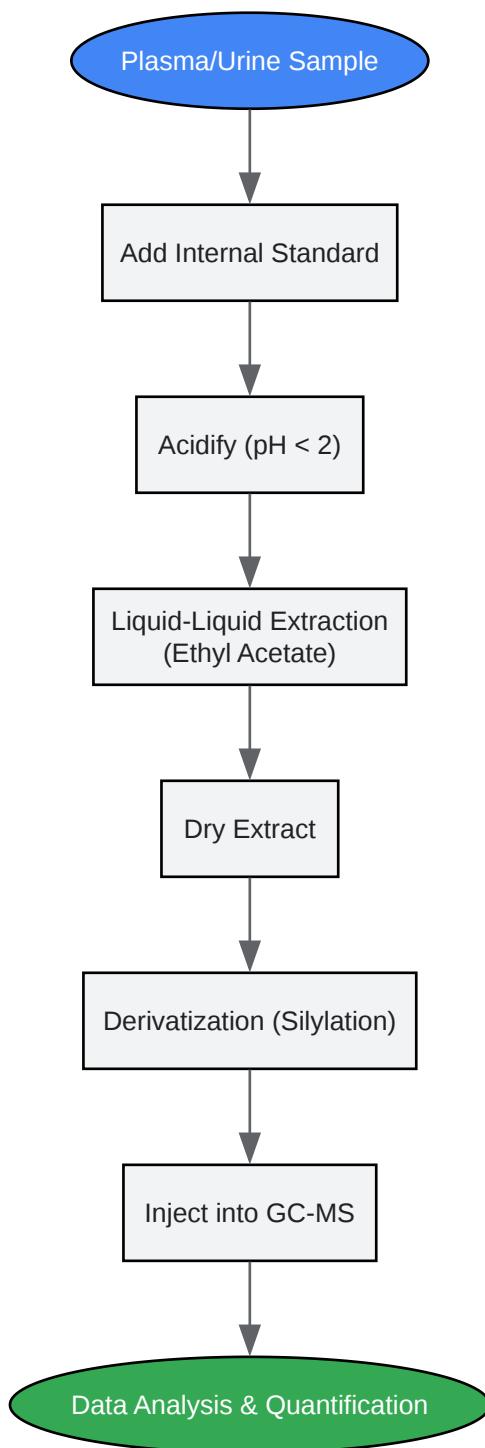
- Outcome Measures:
 - Weekly: Body weight and food/water intake.
 - Periodic: Glucose and insulin tolerance tests.
 - End of Study:
 - Fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
 - Organ collection (liver, adipose tissue) for weight, histology (H&E, Oil Red O staining), and gene/protein expression analysis.

Analysis of Tetradecanedioic Acid in Biological Samples by GC-MS

This protocol outlines a general method for the quantification of dicarboxylic acids in plasma or urine.[\[1\]](#)[\[11\]](#)

- Sample Preparation:
 - To 200 μ L of plasma or urine, add an internal standard (e.g., a deuterated analog of TDA or another dicarboxylic acid of a different chain length).
 - Acidify the sample to a pH < 2 with 5M HCl.
 - Perform a liquid-liquid extraction with 600 μ L of ethyl acetate. Vortex and centrifuge to separate the phases.
 - Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.
 - Dry the organic extract under a stream of nitrogen.
- Derivatization:
 - To the dried residue, add 50 μ L of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 μ L of pyridine.

- Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) esters.
- GC-MS Analysis:
 - Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).
 - Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized TDA.
 - Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TDA-TMS derivative and the internal standard.
 - Quantification: Create a standard curve using known concentrations of TDA to determine the concentration in the biological samples.



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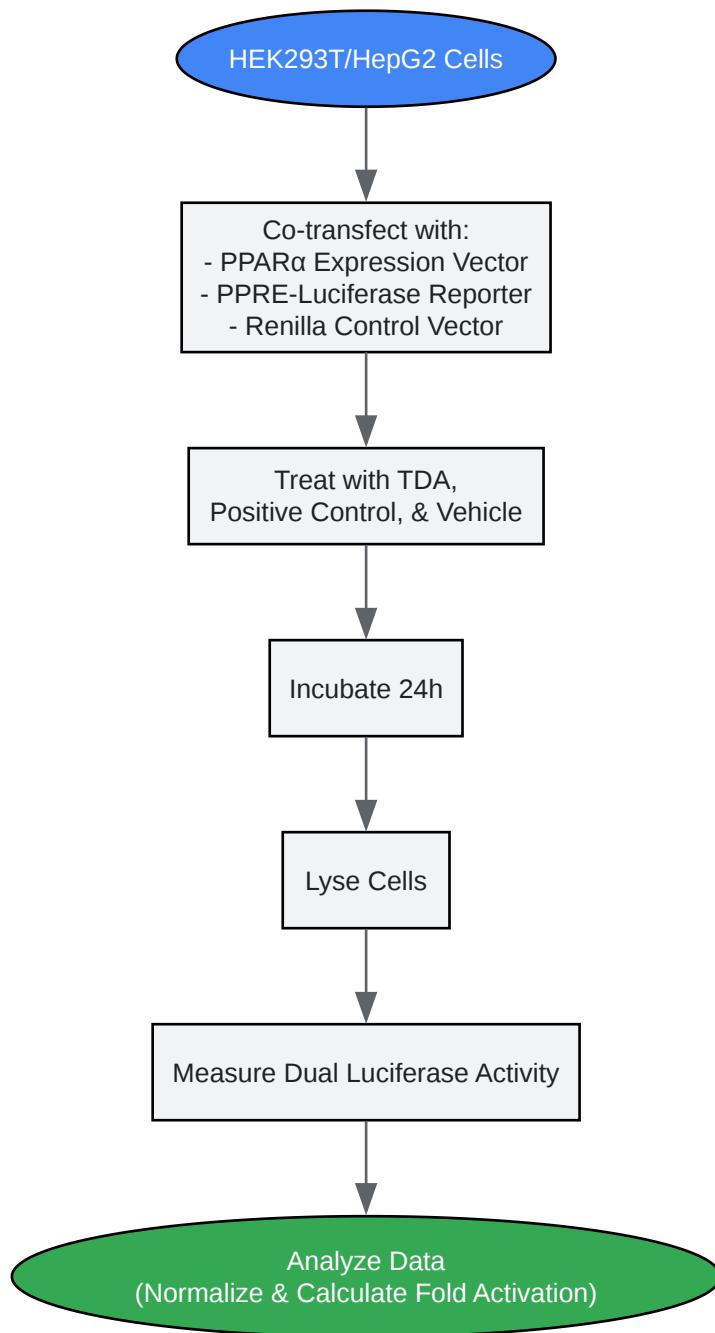
Caption: Workflow for GC-MS analysis of TDA.

PPAR α Reporter Gene Assay

This protocol is for a cell-based assay to determine if TDA can activate the PPAR α nuclear receptor.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)

- Cell Line: A suitable cell line that does not endogenously express high levels of PPAR α , such as HEK293T or HepG2, is used.
- Plasmids:
 - PPAR α Expression Vector: A plasmid containing the human or rodent PPAR α gene under a constitutive promoter.
 - Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
 - Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency.
- Procedure:
 - Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.
 - Treatment: After 24 hours, treat the transfected cells with various concentrations of TDA and a known PPAR α agonist (e.g., WY-14643) as a positive control. A vehicle control (e.g., DMSO) is also included.
 - Incubation: Incubate the cells for another 24 hours.
 - Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold activation by dividing the normalized luciferase activity of the TDA-treated wells by that of the vehicle control.

- Plot the fold activation against the TDA concentration to generate a dose-response curve and determine the EC50 (the concentration at which 50% of the maximal response is achieved).



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Caption: Workflow for PPAR α reporter gene assay.

Conclusion

Tetradecanedioic acid and related long-chain dicarboxylic acids represent a promising area of research for the development of novel therapeutics for metabolic disorders. The available data, primarily from studies on DC12 and TTA, suggest that these compounds can favorably modulate glucose and lipid metabolism through mechanisms that include the inhibition of de novo lipogenesis and the activation of PPAR α -mediated fatty acid oxidation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of TDA. Future studies should focus on obtaining direct quantitative *in vivo* data for TDA to confirm the effects observed with its analogs and to fully elucidate its mechanism of action in the context of metabolic diseases.

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